molecular formula C10H11ClN4 B8449687 3-(2-Chloropyridin-4-yl)-1-ethyl-1H-pyrazol-5-amine

3-(2-Chloropyridin-4-yl)-1-ethyl-1H-pyrazol-5-amine

Cat. No.: B8449687
M. Wt: 222.67 g/mol
InChI Key: KSZPXFRACWYCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloropyridin-4-yl)-1-ethyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H11ClN4 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-2-ethylpyrazol-3-amine

InChI

InChI=1S/C10H11ClN4/c1-2-15-10(12)6-8(14-15)7-3-4-13-9(11)5-7/h3-6H,2,12H2,1H3

InChI Key

KSZPXFRACWYCHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC(=NC=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (Z)-3-amino-3-(2-chloropyridin-4-yl)acrylonitrile 20.2.A (2590 mg, 14420 μmol), and ethylhydrazine oxalate (3220 mg, 2144 μmol) in MeOH (70 mL) was added 2N HCl (18 mL). The reaction was stirred at 80° C. for 2 hr, when LC/MS indicated the completion of the reaction (m/e: 223). The reaction was concentrated and worked up between saturated NaHCO3. and iPrOH/CHCl3. Silica gel chromatography afforded the desired product 20.2.B 1.96 g (61%).
Quantity
2590 mg
Type
reactant
Reaction Step One
Quantity
3220 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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